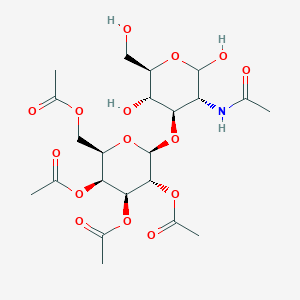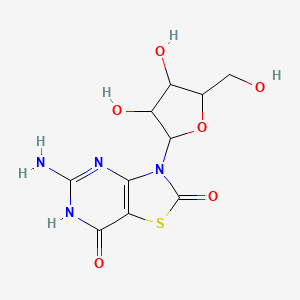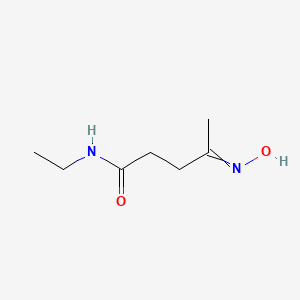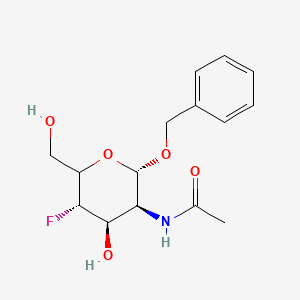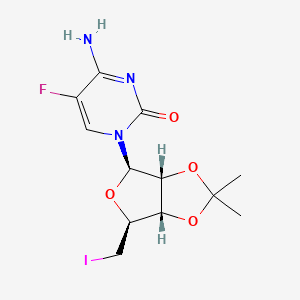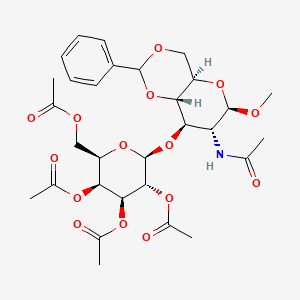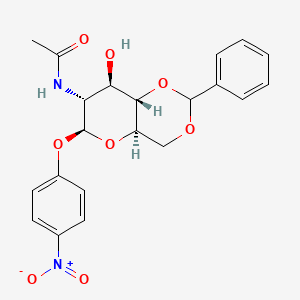
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which makes them highly reactive. This compound features both phenyl and ethoxyphenoxy groups, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide typically involves the epoxidation of the corresponding alkene. A common method is the reaction of the alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The epoxide group can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the epoxide can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form various products.
Common Reagents and Conditions
Oxidation: OsO4, H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products Formed
Diols: from oxidation
Alcohols: from reduction
Amino alcohols: or from substitution
Aplicaciones Científicas De Investigación
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide can be used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigation of its biological activity and potential therapeutic applications.
Industry: Use in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited in various chemical transformations and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Styrene oxide: Another epoxide with a phenyl group, but without the ethoxyphenoxy group.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins.
Phenyl glycidyl ether: An epoxide with a phenyl group and an ether linkage.
Uniqueness
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is unique due to the presence of both phenyl and ethoxyphenoxy groups, which can influence its reactivity and potential applications. The combination of these groups can lead to unique chemical and biological properties not found in simpler epoxides.
Propiedades
Número CAS |
98769-72-3 |
|---|---|
Fórmula molecular |
C₁₇H₁₈O₃ |
Peso molecular |
270.32 |
Sinónimos |
(2R)-rel-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]oxirane; _x000B_(R*,R*)-(+/-)-[(2-Ethoxyphenoxy)phenylmethyl]oxirane; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


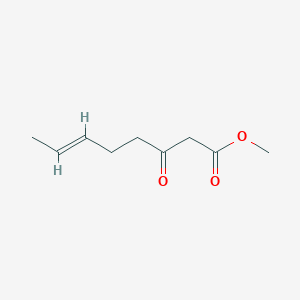
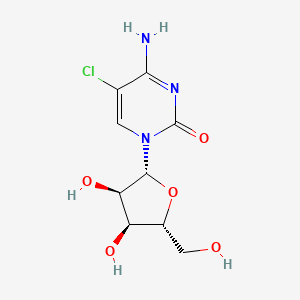
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
